Cas no 70000-61-2 (N-[(4-bromophenyl)methyl]cyclohexanamine)
![N-[(4-bromophenyl)methyl]cyclohexanamine structure](https://ja.kuujia.com/scimg/cas/70000-61-2x500.png)
N-[(4-bromophenyl)methyl]cyclohexanamine 化学的及び物理的性質
名前と識別子
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- N-[(4-bromophenyl)methyl]cyclohexanamine
- n-(4-bromobenzyl)cyclohexanamine
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- インチ: 1S/C13H18BrN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2
- InChIKey: ZUOQUIPSRQBYQL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CNC1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 169
- XLogP3: 3.8
- トポロジー分子極性表面積: 12
N-[(4-bromophenyl)methyl]cyclohexanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168442-2.5g |
N-[(4-bromophenyl)methyl]cyclohexanamine |
70000-61-2 | 2.5g |
$198.0 | 2023-09-20 | ||
Enamine | EN300-168442-0.1g |
N-[(4-bromophenyl)methyl]cyclohexanamine |
70000-61-2 | 0.1g |
$87.0 | 2023-09-20 | ||
Enamine | EN300-168442-0.25g |
N-[(4-bromophenyl)methyl]cyclohexanamine |
70000-61-2 | 0.25g |
$90.0 | 2023-09-20 | ||
Enamine | EN300-168442-1g |
N-[(4-bromophenyl)methyl]cyclohexanamine |
70000-61-2 | 1g |
$98.0 | 2023-09-20 | ||
Enamine | EN300-168442-5g |
N-[(4-bromophenyl)methyl]cyclohexanamine |
70000-61-2 | 5g |
$326.0 | 2023-09-20 | ||
A2B Chem LLC | AV92935-5g |
N-[(4-bromophenyl)methyl]cyclohexanamine |
70000-61-2 | >95% | 5g |
$208.00 | 2024-04-19 | |
Ambeed | A1057721-1g |
N-[(4-Bromophenyl)methyl]cyclohexanamine |
70000-61-2 | 95% | 1g |
$81.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263050-10g |
N-(4-bromobenzyl)cyclohexanamine |
70000-61-2 | 95% | 10g |
¥1526.00 | 2024-05-03 | |
abcr | AB560155-5g |
N-(4-Bromobenzyl)cyclohexanamine; . |
70000-61-2 | 5g |
€276.00 | 2024-04-16 | ||
Enamine | EN300-168442-0.5g |
N-[(4-bromophenyl)methyl]cyclohexanamine |
70000-61-2 | 0.5g |
$95.0 | 2023-09-20 |
N-[(4-bromophenyl)methyl]cyclohexanamine 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
N-[(4-bromophenyl)methyl]cyclohexanamineに関する追加情報
Recent Advances in the Study of N-[(4-bromophenyl)methyl]cyclohexanamine (CAS: 70000-61-2)
N-[(4-bromophenyl)methyl]cyclohexanamine (CAS: 70000-61-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for novel therapeutic agents. This research brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of dopamine receptor modulators. The research team demonstrated that N-[(4-bromophenyl)methyl]cyclohexanamine could be efficiently functionalized to produce compounds with high affinity for D2-like dopamine receptors, suggesting potential applications in neurological disorders such as Parkinson's disease and schizophrenia.
In the area of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported that derivatives of N-[(4-bromophenyl)methyl]cyclohexanamine showed promising activity against drug-resistant bacterial strains. The study identified specific structural modifications that enhanced antibacterial potency while maintaining favorable toxicity profiles, opening new avenues for antibiotic development.
From a chemical perspective, advances in the synthesis of N-[(4-bromophenyl)methyl]cyclohexanamine have been reported. A 2024 Organic Process Research & Development article described an improved catalytic process for its production, achieving higher yields (85-92%) and better purity (>99%) compared to traditional methods. This development is particularly significant for scaling up production for pharmaceutical applications.
Pharmacokinetic studies published in Xenobiotica (2023) have provided new insights into the compound's metabolic fate. The research revealed that N-[(4-bromophenyl)methyl]cyclohexanamine undergoes extensive hepatic metabolism, with the identification of three major metabolites that could potentially contribute to its biological activity. These findings are crucial for understanding structure-activity relationships and designing more effective derivatives.
Looking forward, several research groups have included N-[(4-bromophenyl)methyl]cyclohexanamine in their investigations of novel CNS-active compounds. Preliminary results from ongoing studies suggest its utility in developing treatments for neuropathic pain and mood disorders, with several patent applications filed in 2024 indicating growing commercial interest in this chemical scaffold.
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